molecular formula C4H8ClNO3 B2677821 Isoxazolidine-5-carboxylic acid hydrochloride CAS No. 36839-07-3

Isoxazolidine-5-carboxylic acid hydrochloride

Cat. No.: B2677821
CAS No.: 36839-07-3
M. Wt: 153.56
InChI Key: VCEFCNYNPMCTEH-UHFFFAOYSA-N
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Description

Isoxazolidine-5-carboxylic acid hydrochloride (CAS 36839-07-3) is a chemical compound with the molecular formula C4H8ClNO3 and a molecular weight of 153.57 . As a derivative of the isoxazolidine heterocycle, it serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery . Researchers value this compound for developing novel bioactive molecules, particularly in the synthesis of antimicrobial agents . The isoxazolidine core is a prominent feature in compounds with demonstrated activity against various bacterial strains, including E. coli and M. tuberculosis , making it a valuable building block in antibiotics research . Beyond antimicrobial applications, the isoxazolidine structure is found in experimental pharmaceuticals, such as the diabetes drug candidate Reglitazar, which acts as an agonist for peroxisome proliferator-activated receptors (PPAR) . The carboxylic acid functionality of this reagent provides a handle for further synthetic modification, allowing for the creation of diverse derivatives like amides, esters, and peptides . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1,2-oxazolidine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-2-5-8-3;/h3,5H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEFCNYNPMCTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazolidine-5-carboxylic acid hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the use of microwave conditions to facilitate the reaction between ethoxycarbonyl formonitrile oxide and dipolarophiles .

Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsYieldSource
EsterificationMethanol/H⁺ (acid catalysis)Methyl isoxazolidine-5-carboxylate85–92%
Amide FormationThionyl chloride (SOCl₂), aminesIsoxazolidine-5-carboxamides70–78%

For example, treatment with methanol under acidic conditions produces methyl 1,2-oxazolidine-5-carboxylate ( ), while reaction with morpholine yields substituted amides ( ).

Oxidation and Reduction Reactions

The isoxazolidine ring and functional groups participate in redox processes:

Oxidation

  • N-O Bond Cleavage : Catalytic hydrogenation (H₂/Pd) selectively reduces the N-O bond, yielding γ-amino alcohols ( ).

  • Carboxylic Acid Oxidation : Strong oxidants (e.g., KMnO₄) convert the -COOH group to CO₂, forming isoxazolidine derivatives with truncated side chains ().

Reduction

  • LiAlH₄ Treatment : Reduces the carboxylic acid to a primary alcohol, generating 5-(hydroxymethyl)isoxazolidine ().

Ring-Opening and Rearrangement Reactions

The strained isoxazolidine ring undergoes cleavage under specific conditions:

Reaction TypeConditionsProductsMechanismSource
Acidic HydrolysisHCl/H₂O, refluxγ-Amino alcohol derivativesN-protonation followed by ring cleavage
Thermal Rearrangement100–120°C, anhydrous solventOxazolines or pyrrolidines -sigmatropic shift

For instance, refluxing with aqueous HCl produces (3S,5R)-5-carboxy-3-aminopentanol ( ).

Nucleophilic Substitution at the Isoxazolidine Ring

The secondary amine participates in alkylation and acylation:

Reaction TypeReagentsProductsSelectivitySource
N-AlkylationAlkyl halides (e.g., CH₃I), baseN-Alkylated isoxazolidinesModerate
N-AcylationAcetic anhydride, pyridineN-Acetyl derivativesHigh

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

ConditionsProductsByproductsSource
150°C, vacuumIsoxazolidineCO₂
H₂SO₄, Δ3,4-Dihydro-2H-pyrroleH₂O, CO₂

Anhydride Formation

In the presence of FeCl₂ and trace water, the compound forms cyclic anhydrides:

ReagentsConditionsAnhydride StructureYieldSource
FeCl₂, 2-picolineRT, dry CH₃CN5-Membered oxazolone66–78%

Biological Activity-Linked Reactions

Derivatives synthesized via these reactions exhibit pharmacological properties:

  • Anticancer Analogues : Hybrids with indole or coumarin show IC₅₀ values as low as 0.02 µM against MCF-7 cells ( ).

  • Antimicrobial Agents : Thiophene-substituted derivatives inhibit E. coli and S. aureus with MIC values of 2–4 µg/mL ( ).

Key Mechanistic Insights

  • Steric Effects : Bulky substituents at C-3 hinder nucleophilic attacks, favoring ring-opening pathways ( ).

  • Acid Sensitivity : Protonation at the nitrogen destabilizes the ring, facilitating hydrolysis ().

Scientific Research Applications

Medicinal Chemistry

Isoxazolidine-5-carboxylic acid hydrochloride has been explored for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of isoxazolidine can exhibit significant anticancer properties. For instance, indole-isoxazole hybrids have shown potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.7 to 35.2 µM . The mechanism often involves the inhibition of critical pathways related to cell division and apoptosis.
  • Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of isoxazolidine derivatives against various bacterial strains and fungi, including Candida albicans. These compounds demonstrated high affinity for target enzymes, suggesting their utility in developing new antimicrobial agents .

Biological Research

This compound is also utilized in biological studies:

  • Enzyme Inhibition : Compounds derived from isoxazolidines have been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression and cellular processes .
  • Inflammatory Response Modulation : Some derivatives have shown promise in modulating inflammatory responses, making them candidates for treating inflammatory diseases .

Industrial Applications

The compound finds applications in various industrial sectors:

  • Pharmaceuticals : Isoxazolidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including anti-inflammatory and anticancer drugs. Their ability to act on specific molecular targets enhances their value in drug development.
  • Agrochemicals : Isoxazolidine compounds are being investigated for their potential use as herbicides and fungicides, contributing to agricultural productivity while minimizing environmental impact .

Table 1: Anticancer Activity of Isoxazolidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Indole-3-isoxazole-5-carboxamideHuh70.7CDK4 inhibition
Isoxazole derivative AMCF712Tubulin polymerization inhibition
Isoxazole derivative BA54920Apoptosis induction

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several isoxazolidine derivatives against Candida albicans. The results indicated that the synthesized compounds exhibited significant antifungal activity, with docking scores ranging from -10.29 to -15.08 kcal/mol against the target enzyme, indicating strong binding affinity .

Mechanism of Action

The mechanism of action of isoxazolidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 5-Hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate
  • Structure : Contains an isoxazolidine core with a phenyl substituent at position 3 and a methyl ester at position 3.
  • Key Differences : Lacks the carboxylic acid group and hydrochloride salt present in the target compound.
  • Applications: Used in peptide synthesis and as a furanose mimetic due to its rigid structure .
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic Acid Hydrochloride
  • Structure : Features an unsaturated isoxazole ring (with adjacent O and N atoms) substituted with a pyrrolidinylmethyl group and a methyl group.
  • The pyrrolidinylmethyl group may improve lipophilicity .
Isoxazole-5-carbonyl Chloride
  • Structure : An isoxazole ring with a reactive acyl chloride group at position 4.
  • Key Differences : The acyl chloride group confers high reactivity, making it unsuitable for direct biological use but valuable in synthetic chemistry. The absence of a hydrochloride salt reduces stability compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Bioactivity/Applications
Isoxazolidine-5-carboxylic acid HCl ~165.6 (estimated) High >200 (decomposes) Peptide synthesis, enzyme inhibition
Methyl 5-hydroxy-3-phenyl-oxazolidine ~223.2 Moderate (organic) 120–125 Furanose mimetics, organic building blocks
5-Methyl-4-(pyrrolidinylmethyl)isoxazole-3-carboxylic acid HCl ~272.7 Moderate (polar solvents) 180–185 Potential antiviral/antibacterial agents
Yohimbine hydrochloride ~390.9 High 302–304 α2-Adrenergic receptor antagonist

Biological Activity

Isoxazolidine-5-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of this compound

This compound is a derivative of isoxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. The structural features of isoxazolidines contribute to their diverse biological activities, making them valuable in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazolidine derivatives. For instance, a series of synthesized indole-isoxazole hybrids showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for some derivatives were reported as low as 0.02 µM, indicating potent activity against these cell lines .

Table 1: IC50 Values of Isoxazolidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Indole-Isoxazole Hybrid 1MCF-70.02
Indole-Isoxazole Hybrid 2HCT1165.0
Isoxazolidine Derivative AA5490.2
Isoxazolidine Derivative BHCT1164.04

Antimicrobial Activity

Isoxazolidine compounds have also demonstrated antimicrobial properties. Studies investigating various derivatives have shown effectiveness against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that isoxazolidine derivatives possess anti-inflammatory properties. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammation, with some compounds achieving over 70% reduction in paw swelling . This activity is crucial for developing treatments for chronic inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and receptor functions, leading to the observed biological effects . For example, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

Case Studies and Research Findings

  • Indole-Isoxazole Hybrids : A study synthesized several indole-isoxazole derivatives and evaluated their anticancer activity using sulforhodamine B assays across multiple cancer cell lines. The findings indicated that these hybrids could effectively arrest cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase .
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of isoxazolidine derivatives, revealing that they significantly reduced inflammation in animal models, which could translate into potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Studies : Various synthesized isoxazolidines were tested against common bacterial strains, demonstrating notable antimicrobial activity that supports their use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Isoxazolidine-5-carboxylic acid hydrochloride, and what are their critical parameters?

  • Methodological Answer: The synthesis typically involves cycloaddition reactions (e.g., 1,3-dipolar cycloaddition) between nitrones and alkenes, followed by acid hydrolysis and hydrochloride salt formation. Key parameters include reaction temperature (0–60°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity. Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms the structure .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer:

  • Spectroscopy : 1H^1H-NMR (to confirm the isoxazolidine ring protons and carboxylic acid group), 13C^{13}C-NMR (to verify the quaternary carbon at position 5), and IR (to identify the C=O stretch of the carboxylic acid and N-O stretch of the isoxazolidine).
  • Chromatography : HPLC with a C18 column and UV detection at 210–220 nm for purity assessment. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer: Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Stability studies indicate decomposition >5% after 6 months at room temperature in humid environments. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?

  • Methodological Answer: Contradictions often arise from variations in reaction kinetics (e.g., temperature control), reagent purity, or workup procedures. Systematic optimization using Design of Experiments (DoE) can isolate critical factors. For example, a Central Composite Design (CCD) can model the effects of solvent polarity, catalyst loading (e.g., Lewis acids), and reaction time. Cross-validation with orthogonal analytical methods (e.g., LC-MS vs. 1H^1H-NMR) ensures yield accuracy .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug discovery applications?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electrophilic/nucleophilic sites on the isoxazolidine ring. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets (e.g., bacterial penicillin-binding proteins). Pair these with in vitro assays to validate predicted bioactivity .

Q. How does the hydrochloride salt form influence the solubility and bioavailability of Isoxazolidine-5-carboxylic acid compared to its free base?

  • Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation, which is critical for pharmacokinetic studies. Use pH-solubility profiling (e.g., shake-flask method at pH 1–7.4) and Caco-2 cell monolayer assays to compare permeability. Differential Scanning Calorimetry (DSC) can correlate salt stability with bioavailability .

Data Analysis and Literature Integration

Q. What strategies are effective for integrating fragmented literature data on this compound into a cohesive research framework?

  • Methodological Answer: Use systematic review tools like PRISMA to map existing studies. Employ keyword clustering (e.g., "isoxazolidine synthesis," "antibacterial applications") in databases like SciFinder or Reaxys. Cross-reference patents and non-peer-reviewed preprints with caution, prioritizing studies that provide full experimental details and raw data .

Q. How can researchers design experiments to investigate the compound’s stability under non-standard conditions (e.g., high-temperature or oxidative environments)?

  • Methodological Answer: Conduct accelerated stability studies using forced degradation protocols:

  • Thermal Stress : Heat samples at 40–80°C for 1–4 weeks, monitoring decomposition via HPLC.
  • Oxidative Stress : Expose to 3% H2_2O2_2 and analyze by LC-MS for peroxide adducts.
  • Photolytic Stress : Use a UV chamber (ICH Q1B guidelines) to assess light sensitivity .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling Isoxxazolidine-5-carboxylic acid hydrochloride in pharmacological assays?

  • Methodological Answer: Follow OSHA hazard communication standards (29 CFR 1910.1200):

  • Use fume hoods for powder handling to avoid inhalation.
  • Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation (refer to SDS Section 2).
  • Store separately from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

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